molecular formula C14H18N2OS B2805311 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-(dimethylamino)phenyl)methanone CAS No. 2034455-38-2

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-(dimethylamino)phenyl)methanone

Cat. No. B2805311
CAS RN: 2034455-38-2
M. Wt: 262.37
InChI Key: SFZLGGQSJCDESL-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-(dimethylamino)phenyl)methanone, also known as DMTP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of bicyclic compounds and has been found to possess various biological activities.

Scientific Research Applications

Synthesis and Characterization

A pivotal aspect of the scientific research on 2-Thia-5-azabicyclo[2.2.1]heptan derivatives involves their synthesis and structural characterization. For example, a study by Yuan Zhe-dong (2013) focused on the synthesis of novel (2S,4S)-5-alkyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives starting from trans-4-hydroxy-L-proline, following a series of chemical reactions including N-alkylation, esterification, and sulfonylation. The synthesized compounds were characterized using NMR and mass spectrometry, providing foundational knowledge for further exploration of these compounds in various scientific applications (Yuan Zhe-dong, 2013).

Antimicrobial Activity

The antimicrobial potential of similar compounds has been a subject of interest. Al-Masoudi et al. (2015) synthesized a Schiff base derived from amoxicillin, which showed significant antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. This study highlights the potential of such compounds in contributing to the development of new antimicrobial agents, offering a new avenue for addressing the growing concern of antibiotic resistance (Al-Masoudi, Mohammad, & Hama, 2015).

Chemical Reactions and Transformations

Research by Krow et al. (2004) presented stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing the versatility of these structures in chemical transformations. This work demonstrates the utility of such compounds in synthetic organic chemistry, including rearrangements initiated by Selectfluor and Deoxo-Fluor, which could be applicable in the synthesis of complex molecules with potential pharmaceutical applications (Krow et al., 2004).

Contribution to Drug Design

Mollet et al. (2012) explored the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, which could be easily converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. Such methodologies offer a valuable approach to generating key intermediates for drug design, further emphasizing the significance of 2-Thia-5-azabicyclo[2.2.1]heptan derivatives in the development of new therapeutic agents (Mollet, D’hooghe, & Kimpe, 2012).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

[4-(dimethylamino)phenyl]-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-15(2)11-5-3-10(4-6-11)14(17)16-8-13-7-12(16)9-18-13/h3-6,12-13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZLGGQSJCDESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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